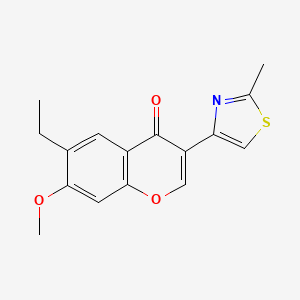
Chromone, 6-ethyl-7-methoxy-3-(2-methyl-4-thiazolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromone, 6-ethyl-7-methoxy-3-(2-methyl-4-thiazolyl)- is a heterocyclic compound that belongs to the chromone family. Chromones are known for their diverse biological activities and are considered privileged structures in drug discovery . The unique structure of this compound, with its ethyl, methoxy, and thiazolyl substituents, contributes to its distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of chromone derivatives, including Chromone, 6-ethyl-7-methoxy-3-(2-methyl-4-thiazolyl)-, often involves multi-step reactions. One common method is the Vilsmeier-Haack reaction, which is used to form the chromone core .
Industrial Production Methods
Industrial production of chromone derivatives typically involves optimizing the synthetic routes for scalability and cost-effectiveness. Green chemistry approaches, such as using microwave and ultrasound irradiation, solvent-free reactions, and reactions in aqueous media, are increasingly being adopted to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Chromone, 6-ethyl-7-methoxy-3-(2-methyl-4-thiazolyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Commonly used to introduce or replace substituents on the chromone core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of catalysts like palladium in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield chromone derivatives with additional hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups .
Aplicaciones Científicas De Investigación
Chromone, 6-ethyl-7-methoxy-3-(2-methyl-4-thiazolyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial, antioxidant, and anti-inflammatory agent.
Medicine: Investigated for its anticancer and antiviral properties.
Industry: Utilized in the production of pigments, cosmetics, and laser dyes.
Mecanismo De Acción
The mechanism of action of Chromone, 6-ethyl-7-methoxy-3-(2-methyl-4-thiazolyl)- involves its interaction with various molecular targets and pathways. It can bind to specific receptors or enzymes, modulating their activity. For instance, chromone derivatives have been shown to inhibit certain kinases and enzymes involved in inflammatory and cancer pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 6-chloro-2-(2-quinolyl)chromone
- 2-styrylchromone analogs
- 6-methoxy-2-(4-methoxyphenyl)chroman-4-one
Uniqueness
Chromone, 6-ethyl-7-methoxy-3-(2-methyl-4-thiazolyl)- stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Its thiazolyl group, in particular, is not commonly found in other chromone derivatives, making it a valuable compound for further research and development .
Propiedades
Número CAS |
74527-41-6 |
|---|---|
Fórmula molecular |
C16H15NO3S |
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
6-ethyl-7-methoxy-3-(2-methyl-1,3-thiazol-4-yl)chromen-4-one |
InChI |
InChI=1S/C16H15NO3S/c1-4-10-5-11-15(6-14(10)19-3)20-7-12(16(11)18)13-8-21-9(2)17-13/h5-8H,4H2,1-3H3 |
Clave InChI |
GVYXPRZGYPAJGG-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=C1OC)OC=C(C2=O)C3=CSC(=N3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


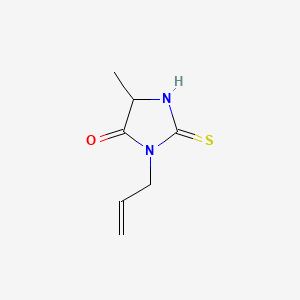
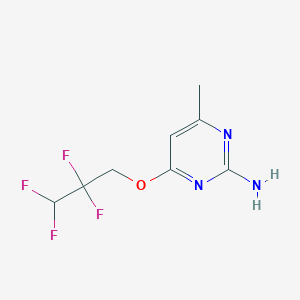
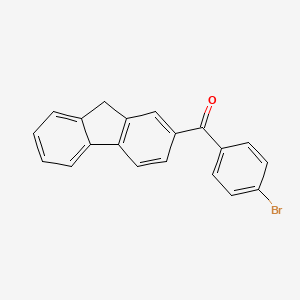
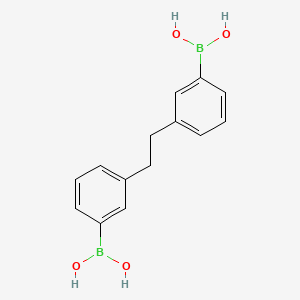
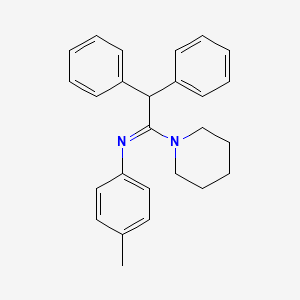
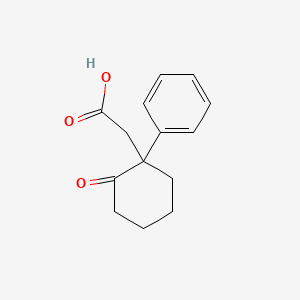
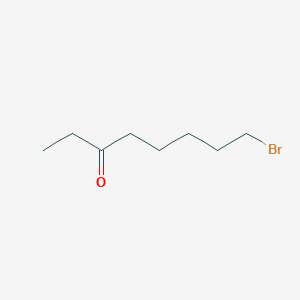
![4-Isopropyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluorene-7-thiol](/img/structure/B14148367.png)
![Ethyl 8-methoxybenzo[F]quinoline-3-carboxylate](/img/structure/B14148369.png)
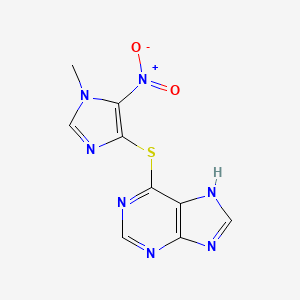
![5-[(4-Fluorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione](/img/structure/B14148381.png)
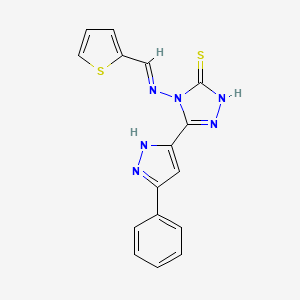
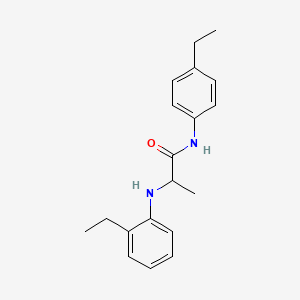
![(4E)-5-(3-Chlorophenyl)-4-[(2,3-dihydro-1,4-benzodioxin-6-yl)hydroxymethylene]-1-(2-furanylmethyl)-2,3-pyrrolidinedione](/img/structure/B14148397.png)
